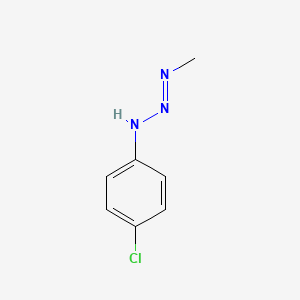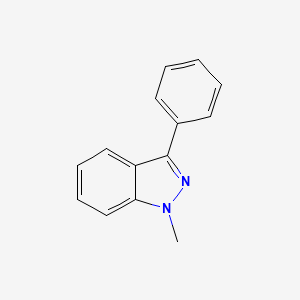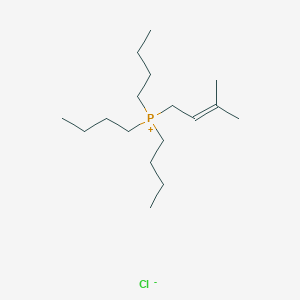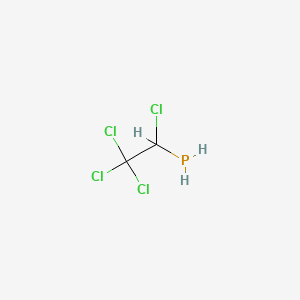
(1,2,2,2-Tetrachloroethyl)phosphane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1,2,2,2-Tetrachloroethyl)phosphane is an organophosphorus compound with the molecular formula C2H3Cl4P It is characterized by the presence of a phosphane group attached to a tetrachloroethyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1,2,2,2-Tetrachloroethyl)phosphane typically involves the reaction of tetrachloroethylene with a suitable phosphine reagent. One common method is the reaction of tetrachloroethylene with triphenylphosphine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using standard techniques such as distillation or recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced purification techniques, including chromatography and crystallization, are employed to obtain the final product suitable for industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
(1,2,2,2-Tetrachloroethyl)phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it to phosphine derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(1,2,2,2-Tetrachloroethyl)phosphane has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of complex organophosphorus compounds.
Biology: Investigated for its potential role in biochemical pathways involving phosphorus.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (1,2,2,2-Tetrachloroethyl)phosphane involves its interaction with various molecular targets. The phosphane group can act as a ligand, coordinating with metal ions and influencing their reactivity. The tetrachloroethyl moiety can undergo various chemical transformations, contributing to the compound’s overall reactivity. These interactions can affect biochemical pathways and cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1,1,2,2-Tetrachloroethane): Similar in structure but lacks the phosphane group.
(1,2-Dichloroethyl)phosphane: Contains fewer chlorine atoms.
Triphenylphosphine: A common phosphine reagent but without the tetrachloroethyl group.
Uniqueness
(1,2,2,2-Tetrachloroethyl)phosphane is unique due to the combination of the tetrachloroethyl moiety and the phosphane group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
44494-01-1 |
|---|---|
Molekularformel |
C2H3Cl4P |
Molekulargewicht |
199.8 g/mol |
IUPAC-Name |
1,2,2,2-tetrachloroethylphosphane |
InChI |
InChI=1S/C2H3Cl4P/c3-1(7)2(4,5)6/h1H,7H2 |
InChI-Schlüssel |
YGXIXLDXKVURTO-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(Cl)(Cl)Cl)(P)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,3,8-Triazaspiro[4.5]decane-2,4-dione, 7,7,9,9-tetramethyl-3-octyl-8-(phenylmethyl)-](/img/structure/B14656781.png)


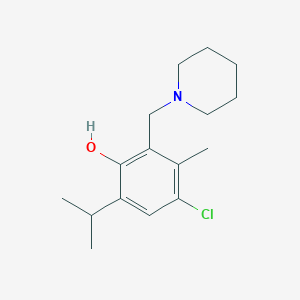

![1-(3,4-Dichlorophenyl)-2-[4-[3-(3-hydroxypiperidin-1-yl)propylamino]-6-methylpyrimidin-2-yl]guanidine](/img/structure/B14656817.png)

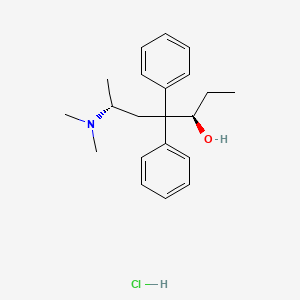
![7-[(4-Chlorophenyl)sulfanyl]-4-nitro-1-oxo-2,1lambda~5~,3-benzoxadiazole](/img/structure/B14656830.png)

![5-[5-(4-Chlorophenyl)furan-2-yl]-1,2,4-triazine-3(2H)-thione](/img/structure/B14656837.png)
